2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide
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Description
2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3OS and its molecular weight is 381.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- A study by Markosyan et al. (2018) details the synthesis of related benzo[h]quinazolin derivatives, emphasizing the transformation of chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide into various compounds, including those with sulfanyl groups similar to the compound (Markosyan et al., 2018).
Biological Screening and Pharmacological Evaluation :
- Nafeesa et al. (2017) investigated a series of N-substituted derivatives, including a structurally related compound, for their antibacterial and anti-enzymatic potential, providing insights into the biological applications of such compounds (Nafeesa et al., 2017).
- Alsaid et al. (2017) explored similar benzoquinazolin derivatives for their cytotoxic activity against lung cancer cells and as dual inhibitors for EGFR/HER2 enzymes, demonstrating potential anticancer applications (Alsaid et al., 2017).
Spectroscopic Analysis :
- Jenepha Mary et al. (2022) characterized a similar compound using Raman and Fourier transform infrared spectroscopy, contributing to the understanding of its vibrational signatures and potential for antiviral applications (Jenepha Mary et al., 2022).
Anticancer and Antiviral Properties :
- Mohamed et al. (2012) synthesized dihydrobenzo[h]quinazoline derivatives and evaluated their anticancer and antiviral activities, which could be relevant to the compound (Mohamed et al., 2012).
Molecular Docking and Anticonvulsant Activity :
- Kayal et al. (2022) examined N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives for their anticonvulsant activity and molecular docking studies, highlighting the importance of specific structural components for biological activity (Kayal et al., 2022).
Chemical Reactions and Transformations :
- Reddy et al. (2012) conducted a study on a related quinazolin compound, focusing on its condensation reactions and the synthesis of novel derivatives, which can provide insights into the reactivity of similar compounds (Reddy et al., 2012).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-7-9-16(10-8-15)26-12-18(25)23-20-22-11-14-6-5-13-3-1-2-4-17(13)19(14)24-20/h1-4,7-11H,5-6,12H2,(H,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUKOFYRVENPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)CSC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.